molecular formula C17H13BrN2O2 B11331209 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide

Cat. No.: B11331209
M. Wt: 357.2 g/mol
InChI Key: KNVLDFJYQUFAFL-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide typically involves the reaction of 4-bromobenzoyl chloride with 2-phenylacetic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide

InChI

InChI=1S/C17H13BrN2O2/c18-14-8-6-13(7-9-14)15-11-17(22-20-15)19-16(21)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)

InChI Key

KNVLDFJYQUFAFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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